
1-Methyl-1,2-dihydrophosphinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,2-dihydrophosphinine is a phosphorus-containing heterocyclic compound. It belongs to the class of phosphinines, which are characterized by a six-membered ring containing one phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2-dihydrophosphinine typically involves the ring enlargement of 2,5-dihydro-1H-phosphole oxides. This process includes the addition of dichlorocarbene to the double bond of the dihydrophosphole oxide, followed by the opening of the cyclopropane ring formed . Another method involves the thermolysis of menthyl-phosphabicyclohexane oxides, leading to the formation of 1,2-dihydrophosphinine oxide as a diastereomeric mixture of two double-bond isomers .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1,2-dihydrophosphinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinine oxides.
Cycloaddition Reactions: It participates in [4+2] and [2+2] cycloaddition reactions with dienophiles such as dimethyl acetylenedicarboxylate.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Cycloaddition: Reactions with dimethyl acetylenedicarboxylate and N-phenylmaleimide are typically conducted under mild conditions.
Major Products:
Oxidation: Phosphinine oxides.
Cycloaddition: Phosphabicyclooctadiene and spirocyclic oxaphosphete derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,2-dihydrophosphinine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-1,2-dihydrophosphinine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophiles and electrophiles due to the presence of the phosphorus atom.
Pathways Involved: It participates in oxidative addition and substitution reactions, which are crucial for its reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
- 1,2,3,6-Tetrahydrophosphinine
- 1,2,3,4,5,6-Hexahydrophosphinine
- 1,4-Dihydrophosphinine
Comparison: 1-Methyl-1,2-dihydrophosphinine is unique due to its specific ring structure and the presence of a methyl group, which influences its reactivity and stability. Compared to its analogs, it exhibits distinct chemical behavior in cycloaddition and oxidation reactions .
Eigenschaften
CAS-Nummer |
61152-97-4 |
|---|---|
Molekularformel |
C6H9P |
Molekulargewicht |
112.11 g/mol |
IUPAC-Name |
1-methyl-2H-phosphinine |
InChI |
InChI=1S/C6H9P/c1-7-5-3-2-4-6-7/h2-5H,6H2,1H3 |
InChI-Schlüssel |
GNKZTPPJXZMTFW-UHFFFAOYSA-N |
Kanonische SMILES |
CP1CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


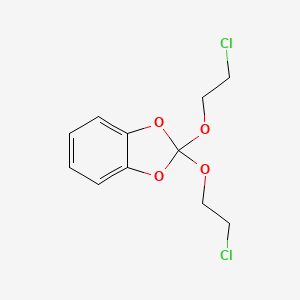
![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
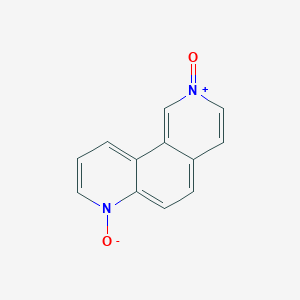
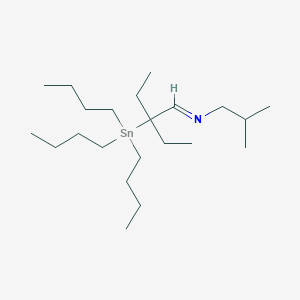

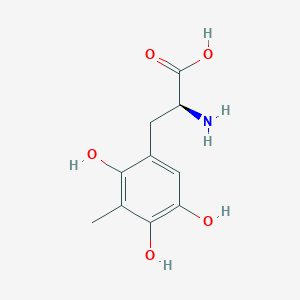
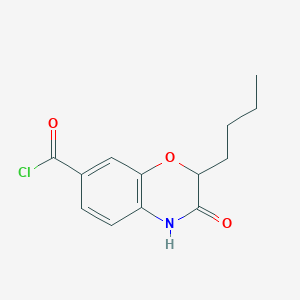
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)
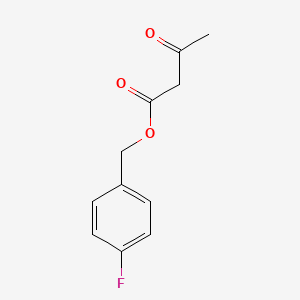
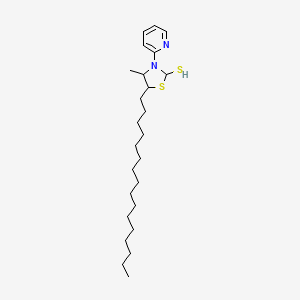
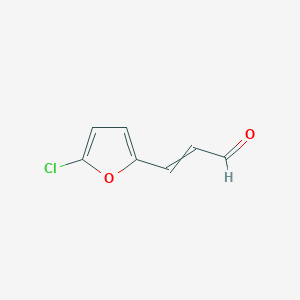
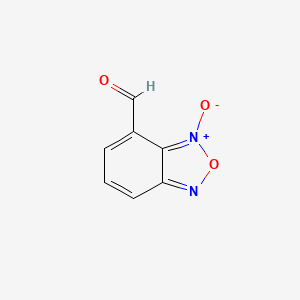
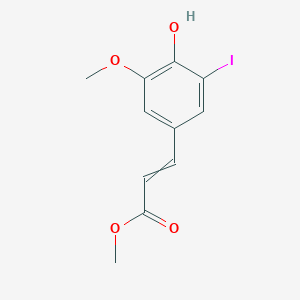
![Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14588459.png)
